3-(Pyridin-2-ylmethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDUHLLXTUKHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424329 | |
| Record name | 3-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158257-82-0 | |
| Record name | 3-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization Strategies and Structure Activity Relationship Sar Studies
Design and Synthesis of Novel Derivatives
The design of new derivatives often stems from a strategy of molecular hybridization, combining the 3-(Pyridin-2-ylmethoxy)benzaldehyde moiety with other pharmacologically active scaffolds. nih.gov The goal is to create new chemical entities with enhanced potency, selectivity, or novel mechanisms of action.
The benzaldehyde (B42025) ring is a common target for modification. The aldehyde functional group itself is a versatile handle for a variety of chemical transformations. For instance, it can be reduced to a primary alcohol or oxidized to a carboxylic acid.
A key transformation involves the conversion of the aldehyde to an oxime by reacting it with hydroxylamine, which can then be reduced to a benzylamine (B48309). mdpi.com This benzylamine intermediate is crucial for synthesizing further derivatives, such as ureas. mdpi.com Additionally, substitutions on the aromatic ring, such as the introduction of methoxy (B1213986) groups, have been explored to create compounds like 3-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde. bldpharm.com These modifications can alter the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.
The pyridine (B92270) ring is another key site for structural variation. Introducing substituents onto the pyridine ring can significantly impact the biological activity of the resulting derivatives. For example, in the synthesis of certain urea (B33335) derivatives, the pyridine ring has been substituted with methyl and trifluoroethoxy groups. mdpi.com Such modifications are intended to modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The nitrogen atom in the pyridine ring also plays a crucial role in the molecule's ability to form coordination complexes.
A significant amount of research has focused on the synthesis of urea derivatives incorporating the pyridin-2-ylmethoxy-benzyl scaffold, primarily due to their potential as anticancer agents. nih.govnih.gov The general synthesis involves reacting a benzylamine intermediate, derived from this compound, with a suitable isocyanate or by using a phosgene (B1210022) equivalent like triphosgene (B27547) followed by reaction with an aniline. mdpi.com
A notable class of these compounds is the N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea series. nih.govmdpi.com In a specific study, a series of 16 new compounds were synthesized and evaluated for their antiproliferative activities against several cancer cell lines. mdpi.com The synthesis started from 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) hydrochloride and vanillin. The resulting aldehyde was converted to a benzylamine, which was then reacted with various substituted isocyanates to yield the final urea derivatives. mdpi.com The results showed that several of these compounds exhibited potent activity against cancer cell lines, with some showing IC₅₀ values of less than 3 µM. nih.gov
Another study focused on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. nih.gov These compounds were designed as potential inhibitors of the BRAF kinase. Most of the synthesized compounds demonstrated significant antiproliferative effects against A549, HCT-116, and PC-3 cancer cell lines. nih.gov
Table 1: Examples of Synthesized N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives and their Anticancer Activity
| Compound | Pyridine Ring Substituents | Benzaldehyde Ring Position | Aryl Group on Urea | Target Cancer Cell Lines | Notable Activity | Reference |
| Compound 9b | 3-methyl, 4-(2,2,2-trifluoroethoxy) | 4-position | 1-methylpiperidin-4-yl | MCF7, PC3 | IC₅₀ < 3 µM | nih.gov |
| Compound 9d | 3-methyl, 4-(2,2,2-trifluoroethoxy) | 4-position | 1-methylpiperidin-4-yl | MCF7, PC3 | IC₅₀ < 3 µM | nih.gov |
| Various | Unsubstituted | 4-position | Various substituted aryls | A549, HCT-116, PC-3 | Significant antiproliferative effects | nih.gov |
Chalcones are another important class of derivatives that can be synthesized from this compound. Chalcones are typically prepared via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503). elifesciences.orgnih.gov
In this context, this compound would react with a substituted acetophenone in the presence of a base like sodium hydroxide (B78521) to yield the corresponding chalcone (B49325). elifesciences.orgorientjchem.org These chalcone derivatives, characterized by their α,β-unsaturated ketone system, are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net The synthesis of chalcones represents a straightforward method to expand the chemical diversity of derivatives from the parent aldehyde. nih.gov
The structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The pyridine nitrogen atom and the aldehyde oxygen atom can act as coordination sites, allowing the molecule to bind to metal ions. This bidentate chelation can lead to the formation of stable metal complexes. The synthesis of such ligands is inherent in the structure of the molecule itself, and its reaction with various metal salts can produce coordination complexes with potential applications in catalysis or as therapeutic agents.
Synthesis of Urea Derivatives
Impact of Structural Modifications on Biological Activity
Structural modifications of the this compound scaffold allow for a detailed exploration of its SAR, providing insights into the molecular features essential for its biological function.
The introduction of various substituents onto the benzaldehyde or pyridine rings can profoundly alter the molecule's lipophilicity (its ability to dissolve in fats and lipids) and electronic properties. These changes are critical as they govern the compound's ability to cross biological membranes and interact with its target.
The lipophilicity, often estimated by the logarithm of the partition coefficient (log P), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, adding lipophilic groups like trifluoroethoxy can increase the log P value, potentially enhancing membrane permeability. Conversely, introducing polar groups such as hydroxyl (-OH) increases water solubility.
Electronic effects are manipulated by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). An EDG, like a methoxy group (-OCH3), can increase the electron density in the aromatic ring, which can influence binding interactions such as π-π stacking with biological macromolecules. Methoxy groups, depending on their position, can also enhance molecular polarity, which may sometimes reduce certain properties like hole mobility in organic materials. rsc.org The aldehyde group itself is an electron-withdrawing group, and its reactivity can be modulated by other substituents on the ring. researchgate.net Studies on related benzaldehydes show that the presence and position of a methoxy group significantly influence the radiochemical yields in fluorination reactions, which correlates with the electronic environment of the carbon atom undergoing substitution. researchgate.net
Table 1: Estimated Physicochemical Properties of Substituted Analogs
| Compound | Modifying Substituent | Estimated Impact on Lipophilicity (Log Kow) | Key Electronic Effect |
| This compound | Baseline | ~2.1 | Pyridine nitrogen acts as an electron sink. |
| Analog A | Trifluoroethoxy group | Increased (~3.5) | Strong electron-withdrawing nature of -CF3. |
| Analog B | Hydroxyl group | Decreased (~1.9) | Electron-donating via resonance, polar. |
| Analog C | Methoxy group | Slightly Increased | Electron-donating, increases polarity. rsc.org |
This table is generated based on general chemical principles and data from related compound series for illustrative purposes.
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a specific biological target, such as an enzyme's active site or a receptor's binding pocket. The flexible ether linkage in this compound allows the pyridinyl and benzaldehyde moieties to adopt various spatial arrangements.
SAR studies on N-pyridyl-amides have shown that the relative orientation of the pyridine and benzothiazine rings directly impacts analgesic and anti-inflammatory activity. researchgate.net A specific conformation may be required for optimal interaction with the target protein. For some compounds, a more planar conformation leads to better activity, while for others, a more twisted arrangement is favorable. researchgate.net In the context of antisickling agents, structural studies have revealed that aromatic aldehydes can interact with hemoglobin. nih.gov The ability of compounds bearing a pyridinylmethoxy group to interact strongly with specific protein helices could be a key factor in their biological efficacy, independent of other mechanisms. nih.gov Therefore, designing derivatives that favor the "active" conformation is a key goal in drug development.
Comparative Studies with Structurally Related Analogs
To understand the specific contributions of each part of the this compound molecule, researchers synthesize and test structurally related analogs. These studies involve changing the position of the pyridylmethoxy group, varying functional groups, and comparing the resulting chemical and biological profiles.
The position of the nitrogen atom in the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can have a significant impact on the molecule's properties and activity. Moving the attachment point from the 2-position to the 3- or 4-position alters the molecule's geometry and the electronic influence of the nitrogen atom on the rest of the structure.
For example, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrated that isomeric N-pyridyl-amides could be distinguished by their NMR spectra, indicating different electronic environments for the protons. mdpi.com In studies on other classes of compounds, positional isomers have shown dramatically different biological efficacies. For instance, in a series of antimicrobial peptidomimetics, changing substituent positions on a biphenyl (B1667301) core led to significant variations in activity against different bacterial strains. nih.gov While direct comparative data for pyridylmethoxy benzaldehyde isomers is limited in the provided context, it is a standard and critical strategy in medicinal chemistry to synthesize positional isomers to probe the spatial requirements of the biological target.
Table 2: Comparison of Pyridyl Isomers in a Benzothiazine Carboxamide Series
| Isomer | Pyridine Attachment | Key Structural Feature | Implication |
| Analog 4a | N-(Pyridin-2-yl) | Nitrogen is ortho to the amide linkage. | Potential for intramolecular hydrogen bonding, distinct electronic influence. researchgate.netmdpi.com |
| Analog 5 | N-(Pyridin-3-yl) | Nitrogen is meta to the amide linkage. | Altered vector of the dipole moment compared to the 2-pyridyl isomer. researchgate.netmdpi.com |
| Analog 6 | N-(Pyridin-4-yl) | Nitrogen is para to the amide linkage. | Symmetrical influence, different basicity compared to other isomers. researchgate.netmdpi.com |
This table is based on findings from a study on N-pyridyl-amides to illustrate the principle of positional isomerism. researchgate.netmdpi.com
Replacing or adding functional groups to the core structure is a fundamental strategy to fine-tune a molecule's properties.
Hydroxyl (-OH) Group: A hydroxyl group can act as both a hydrogen bond donor and acceptor, which can lead to stronger and more specific interactions with a biological target. In the development of antisickling agents, the presence of a hydroxyl group on related benzaldehyde derivatives was explored. nih.gov
Trifluoroethoxy (-OCH2CF3) Group: This group is highly lipophilic and strongly electron-withdrawing. Its inclusion can enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability.
The sum of these structural variations leads to analogs with distinct chemical reactivity and, consequently, different biological profiles. The aldehyde group in this compound is a key reactive center, capable of undergoing oxidation to a carboxylic acid or reduction to an alcohol. researchgate.net Its reactivity is modulated by the electronic properties of the rest of the molecule. For instance, studies on the fluorination of substituted nitrobenzaldehydes showed a direct correlation between the chemical shift of the carbon atom bearing the leaving group and the radiochemical yield, demonstrating the strong influence of substituents on reactivity. researchgate.net
Different analogs may exhibit varied biological activities. For instance, derivatives of pyridyl-substituted compounds have shown promise as antimicrobial agents, with modifications to the pyridine ring significantly affecting potency. Similarly, research on pyrazole (B372694) derivatives has shown that introducing acidic substituents generally increases inhibitory activity against certain enzymes like meprin β. nih.gov Aromatic aldehydes bearing a pyridinylmethoxy group have been identified as promising antisickling agents, with their efficacy being a combination of effects on hemoglobin's oxygen affinity and other oxygen-independent mechanisms. nih.gov
Biological and Medicinal Chemistry Applications
Anticancer Activities and Molecular Mechanisms
Derivatives of 3-(pyridin-2-ylmethoxy)benzaldehyde have demonstrated notable anticancer properties, including the ability to inhibit the growth of various cancer cells and induce programmed cell death. alliedacademies.org The aldehyde functional group is a key feature, as it can form covalent bonds with nucleophilic sites on proteins, potentially disrupting enzymatic activities that are essential for the proliferation of cancer cells.
The antiproliferative activity of compounds derived from this compound has been evaluated against a range of human cancer cell lines, revealing promising results.
Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against several specific cancer cell lines. For instance, certain synthesized derivatives have shown potent activity against MCF7 (breast cancer) and PC3 (prostate cancer) cells, with some compounds achieving IC50 values below 3 µM. Further research has demonstrated the efficacy of related compounds against A549 (lung adenocarcinoma), HCT116 (colon cancer), and other cell lines. nih.govnih.govmdpi.comresearchgate.net The antiproliferative effects are often dose-dependent, with higher concentrations of the compounds leading to greater inhibition of cell growth. mdpi.com
| Cell Line | Cancer Type | Observed Effects |
| MCF7 | Breast Cancer | Significant antiproliferative activity. |
| PC3 | Prostate Cancer | Significant antiproliferative activity. |
| A549 | Lung Carcinoma | Inhibition of cell proliferation. nih.govnih.govmdpi.com |
| HCT116 | Colon Cancer | Inhibition of cell proliferation. nih.govmdpi.com |
| U-937 | Myeloid Leukemia | Not specifically detailed in the provided context. |
Some derivatives of pyridyl-containing compounds have been shown to interfere with the cancer cell cycle, a key process in cell proliferation. For example, certain synthetic 2,3-arylpyridylindole derivatives have been observed to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells at higher concentrations. nih.gov This arrest prevents the cells from dividing and proliferating. Other studies on different compounds have also highlighted G2/M phase arrest as a mechanism of anticancer activity. nih.gov
A crucial mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. This process eliminates cancerous cells in a controlled manner.
Caspase-3 is a key protein in the execution phase of apoptosis. nih.gov The activation of caspase-3 is a critical step that leads to the dismantling of the cell. nih.govnih.gov While direct studies on this compound's role in caspase-3 activation were not found, the induction of apoptosis is a noted mechanism for related anticancer compounds. mdpi.com Chemotherapeutic agents, in general, can activate caspase-3, which in turn can trigger apoptosis. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell growth, differentiation, and survival. nih.gov Dysregulation of this pathway is common in cancer. Some kinase inhibitors that target components of the MAPK pathway, such as p38 MAPK, have been investigated for their potential to enhance the effects of other anticancer agents. nih.gov For instance, the p38 MAPK inhibitor PD169316 has been shown to enhance the differentiation-inducing effect of the Akt inhibitor triciribine (B1683860) in myeloid leukemia cells, which involves the activation of the ERK/MAPK pathway. nih.gov This suggests that targeting the MAPK pathway is a viable strategy in cancer therapy. nih.govnih.gov
Enzyme and Kinase Inhibition Studies
The chemical scaffold of this compound is a recurring motif in the design of various enzyme and kinase inhibitors. While the compound itself is primarily recognized as a versatile synthetic intermediate, its structural components—the pyridine (B92270) ring linked via an ether to a benzaldehyde (B42025)—are integral to the activity of more complex, pharmacologically active molecules. Research into derivatives has revealed significant potential in targeting key enzymes and kinases involved in pathological conditions, particularly in cancer.
Direct studies documenting the dual inhibitory action of this compound on FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2) are not prominent in the available literature. However, the core structure is of significant interest in the development of potent kinase inhibitors. Pyridine and pyrimidine-based compounds are widely explored for their ability to inhibit these specific kinases.
FLT3 mutations are common in acute myeloid leukemia (AML), making it a critical therapeutic target. nih.gov Researchers have successfully designed pyridine-containing derivatives that show potent FLT3 inhibition. nih.gov For instance, a series of pyridine derivatives bearing a 1,2,3-triazole moiety were synthesized and found to have strong antileukemia effects, with some compounds showing nanomolar inhibitory activity against FLT3-ITD (Internal Tandem Duplication), a common mutation. nih.gov
Similarly, CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. nih.govresearchgate.net Novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and identified as potent CDK2 inhibitors, demonstrating significant antiproliferative effects on various cancer cell lines. nih.gov One promising compound from this class, 7l, exhibited a CDK2/cyclin A2 inhibitory activity with an IC₅₀ of 64.42 nM. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the purine (B94841) ring in ATP, is another framework that has been successfully utilized to develop selective CDK2 inhibitors. researchgate.netnih.gov
The data below showcases the activity of complex derivatives that incorporate the foundational pyridine structure.
Table 1: Inhibitory Activity of Pyridine-Containing Derivatives against Target Kinases
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
|---|---|---|---|---|
| Compound 7l nih.gov | CDK2/cyclin A2 | 64.42 | MV4-11 | 0.83 |
| HT-29 | 2.12 | |||
| MCF-7 | 3.12 | |||
| Compound 15 nih.gov | CDK2/cyclin A2 | 61 | HCT-116 | 0.21 |
This table presents data for derivative compounds, not this compound itself.
As with other kinases, this compound is not directly cited as a BRAF inhibitor. Instead, its structural elements are found in more elaborate molecules designed to target this kinase. The BRAFV600E mutation is a well-known driver in several cancers, including melanoma, making it a prime target for drug development. nih.gov
The development of dual inhibitors that target both BRAFV600E and other kinases like VEGFR-2 is an active area of research. nih.govnih.gov Scientists have designed and synthesized series of 1H-pyrazolo[3,4-d]pyrimidine derivatives that demonstrate potent dual inhibition. For example, compound 9u from one such study showed significant inhibitory activity against BRAFV600E and potent anti-proliferative effects in melanoma cell lines expressing the mutation. nih.gov Another study focused on creating dual BRAFV600E/VEGFR-2 inhibitors based on a triaryl pyrazole (B372694) system, again highlighting the importance of heterocyclic scaffolds in designing targeted therapies. nih.gov
Table 2: Activity of a Pyrazolo[3,4-d]pyrimidine Derivative against BRAFV600E
| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) |
|---|---|---|---|---|
| Compound 9u nih.gov | BRAFV600E | 0.19 | A375 | 1.74 |
This table presents data for a derivative compound, not this compound itself.
The this compound molecule possesses functional groups that have the potential to interact with a variety of enzymes. The aldehyde group is an electrophilic center that can potentially form covalent bonds, such as Schiff bases, with nucleophilic residues (e.g., lysine) in the active sites of enzymes, leading to inhibition. The pyridine ring can participate in non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for the binding of ligands to enzyme targets. acs.orgresearchgate.net
Derivatives containing the pyridine moiety have been investigated as inhibitors for various enzymes. For example, pyridine derivatives have been evaluated as cholinesterase inhibitors, which are relevant for neurodegenerative diseases, and have shown mixed inhibition mechanisms, suggesting interaction with multiple sites on the enzyme. acs.org Other research on pyridine-containing compounds has demonstrated inhibitory activity against enzymes like α-glucosidase. researchgate.net
Molecular Targeting Strategies
The utility of this compound in medicinal chemistry lies in its role as a structural foundation for designing molecules with specific molecular targeting capabilities. Its defined geometry and functional groups allow for systematic modifications to optimize interactions with biological targets.
The chemical structure of this compound allows for several types of interactions with biological macromolecules like enzymes, receptors, and other proteins. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding pockets. researchgate.net The aromatic systems of both the pyridine and benzaldehyde rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's active site.
Furthermore, the ether linkage provides rotational flexibility, allowing the molecule to adopt various conformations to fit optimally into a binding site. The aldehyde group, as a reactive functional group, can participate in covalent bonding, which can lead to irreversible inhibition of a target enzyme. These combined features make the scaffold a valuable starting point for developing targeted therapeutic agents.
The pyridin-2-ylmethoxy group is a key component for enhancing the binding affinity and specificity of derivative compounds toward their molecular targets. The pyridine moiety can improve solubility and electronic interactions compared to simple hydrocarbon analogues, which is a valuable property in drug design.
Formation of Covalent Bonds with Nucleophilic Sites on Proteins
A key aspect of the biological activity of this compound and its derivatives lies in their ability to form covalent bonds with nucleophilic sites on proteins. The aldehyde group of the benzaldehyde moiety is electrophilic and can react with nucleophilic residues on proteins, such as the amino groups of lysine (B10760008) residues, to form Schiff bases. nih.gov This covalent modification can alter the protein's structure and function, leading to the inhibition of enzymes or the modulation of receptor activity.
This mechanism is crucial in its potential anticancer applications, where it may inhibit enzymatic activities essential for the proliferation of cancer cells. Furthermore, research on related benzaldehyde derivatives has shown that the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The pyridine ring can also contribute to binding through π-π stacking interactions or hydrogen bonding with biological macromolecules, which can enhance the compound's binding affinity and specificity. Studies on other covalent inhibitors have identified various electrophilic "warheads" that can form covalent adducts with amino acids like lysine, tyrosine, and histidine, highlighting a broader strategy for designing potent protein-protein interaction antagonists. nih.gov
Anti-Metastasis Research
The potential of benzaldehyde derivatives to suppress cancer metastasis has been a subject of investigation. Research on benzaldehyde has indicated its ability to inhibit the transformation of mouse embryo cells and suppress metastasis in mice. nih.gov A proposed mechanism for this anti-metastatic effect involves targeting the interaction between the protein 14-3-3ζ and a phosphorylated form of histone H3, which is implicated in the regulation of genes related to epithelial-mesenchymal transition (EMT) and cancer stemness. nih.gov By inhibiting this interaction, benzaldehyde derivatives may suppress the plasticity of tumor cells that allows them to metastasize. nih.gov While direct studies on this compound's anti-metastasis effects are not extensively detailed in the provided context, the known activities of related benzaldehydes suggest a promising avenue for future research.
Antimicrobial Properties
This compound and its derivatives have demonstrated notable broad-spectrum antimicrobial activity against a variety of pathogens. The presence of the pyridine moiety is often associated with enhanced antimicrobial effects. Studies on various pyridine-containing compounds have consistently shown their potential as antimicrobial agents. nih.gov
Research has shown that derivatives of this compound exhibit efficacy against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown potent activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, and studies on related compounds have reported MIC values indicating significant antibacterial effects. For example, certain pyridine derivatives have shown high activity against S. aureus and E. coli. nih.gov
Table 1: Antimicrobial Activity of a Related Pyridine Derivative
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison |
| Compound 7b | Bacillus subtilis | < 0.5 µg/mL | More potent than ciprofloxacin |
| Compound X | Escherichia coli | 4 µg/mL | Comparable to ciprofloxacin |
This table is based on data for related compounds and is for illustrative purposes.
The demonstrated antimicrobial activity of this compound derivatives suggests their potential as a scaffold for the development of new antibiotics. The ability to inhibit the growth of both Gram-positive and Gram-negative bacteria is a desirable characteristic for new antimicrobial agents. Research into related benzamide (B126) chemotypes has identified compounds with activity against Gram-negative bacteria by inhibiting the FtsZ protein, a crucial component of bacterial cell division. nih.gov This highlights a potential mechanism of action that could be explored for pyridin-2-ylmethoxy benzaldehyde derivatives in the quest for novel antibiotics.
Allosteric Modulation of Hemoglobin and Sickle Cell Disease Research
A significant area of research for this compound and related compounds is their role as allosteric modulators of hemoglobin, with direct implications for the treatment of sickle cell disease (SCD). researchgate.net SCD is a genetic disorder caused by the polymerization of sickle hemoglobin (HbS) under low-oxygen conditions, leading to the sickling of red blood cells. researchgate.net
Aromatic aldehydes have emerged as promising therapeutic agents because they can increase the oxygen affinity of hemoglobin, thereby preventing HbS polymerization. researchgate.net These compounds act as allosteric modulators by binding to hemoglobin and stabilizing its high-oxygen-affinity R-state conformation. google.com The aldehyde group of these compounds typically forms a Schiff base with an amino group on the hemoglobin molecule. google.com
Specifically, pyridyl derivatives of benzaldehyde have been synthesized and studied for their antisickling properties. nih.gov The position of the pyridinylmethoxy group relative to the aldehyde on the benzaldehyde ring influences the potency of these compounds. nih.gov Research on related compounds, such as those with the pyridinylmethoxy moiety at the ortho position to the aldehyde, has shown that this substitution can direct the molecule towards the surface of the hemoglobin protein. nih.gov This positioning can lead to interactions that not only increase oxygen affinity but may also directly interfere with the hemoglobin polymerization process. nih.gov
Voxelotor, a drug approved for the treatment of sickle cell disease, is a notable example of a benzaldehyde derivative that acts as an allosteric modulator of hemoglobin. epo.orgnih.gov While not identical to this compound, its mechanism of action provides a strong rationale for the investigation of similar compounds. The development of such allosteric modulators represents a significant advancement in managing SCD. researchgate.net
Interaction with Hemoglobin S (HbS)
Research has demonstrated that this compound and its derivatives interact directly with Hemoglobin S (HbS), the abnormal form of hemoglobin found in individuals with sickle cell disease. Aromatic aldehydes, including this compound, have been shown to act on HbS to inhibit its polymerization, a key pathological event in the disease. google.com This interaction is crucial as the polymerization of deoxygenated HbS is the primary driver of red blood cell sickling, leading to the various complications associated with the condition. researchgate.net
The binding of these aldehydes to HbS can shift the allosteric equilibrium towards the high-affinity R-state (relaxed state) of hemoglobin. google.com The R-state of HbS has a higher affinity for oxygen and, importantly, does not participate in the polymerization process. google.comgoogle.com By stabilizing this non-polymerizing state, these compounds can effectively prevent the sickling of red blood cells. google.comresearchgate.net
Prevention of HbS Polymerization and Erythrocyte Sickling
By forming Schiff-base adducts and stabilizing the high-oxygen-affinity R-state of HbS, this compound and related compounds effectively inhibit the polymerization of deoxygenated HbS. google.comresearchgate.net This inhibition of polymer formation directly prevents the characteristic sickling of erythrocytes (red blood cells). google.com The prevention of sickling is a critical therapeutic outcome, as it can mitigate the cascade of events leading to vaso-occlusion, hemolysis, and end-organ damage that are hallmarks of sickle cell disease. researchgate.net
Allosteric Binding to Alpha-F Helix Residues of HbS
In addition to the primary interaction at the N-terminal valine, certain benzaldehyde derivatives can also engage in allosteric binding with other regions of the HbS molecule. Specifically, the pyridinylmethoxy group can extend towards the surface of the protein and interact with residues on the αF-helix. google.comnih.gov These interactions are often hydrophobic in nature and can further contribute to the destabilization of the HbS polymer. nih.gov This secondary interaction provides an additional mechanism for the anti-sickling activity of these compounds, perturbing the structure of the polymer and weakening its formation. google.comnih.gov It is believed that this binding to the αF-helix induces a conformational change that disrupts the interactions between HbS molecules necessary for polymerization. google.com
Other Biological Activities and Therapeutic Potential
Design of Biologically Active Molecules
The structural framework of this compound makes it a valuable scaffold in the design of a wide range of biologically active molecules. Its constituent parts, a benzaldehyde group and a pyridine ring linked by a methoxy (B1213986) bridge, can be readily modified to create derivatives with diverse pharmacological properties. The pyridine moiety, in particular, can enhance electronic interactions and improve the solubility of the molecule compared to purely hydrocarbon-based analogs, which is a desirable characteristic in drug design. This versatility allows for its use as an intermediate in the synthesis of compounds targeting various biological entities, including enzymes and receptors.
Receptor Ligand Design
The unique structural features of this compound and its derivatives make them suitable candidates for receptor ligand design. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, while the benzaldehyde group can form covalent bonds with nucleophilic residues in protein binding sites. These potential interactions allow for the development of ligands with high affinity and specificity for their target receptors. This has been explored in the context of various receptor systems, including the potential for derivatives to act as antagonists for receptors like the Transient Receptor Potential Vanilloid 3 (TRPV3). epa.gov Furthermore, modifications of the core structure have led to the development of positive allosteric modulators for receptors such as the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). nih.gov
Prodrug Design (e.g., pH-sensitive prodrugs)
The development of prodrugs, which are inactive precursors that are metabolized into active drugs within the body, is a well-established strategy to overcome pharmaceutical challenges such as poor solubility, instability, and off-target toxicity. A particularly elegant approach in prodrug design involves the use of pH-sensitive linkers. These linkers are designed to be stable at the physiological pH of blood (around 7.4) but to cleave and release the active drug in the acidic microenvironments associated with tissues such as tumors or sites of inflammation. nih.govnih.gov
The aldehyde functionality of this compound is a key feature that can be exploited for the creation of pH-sensitive prodrugs. Aldehydes can react with primary amines to form imine (Schiff base) bonds or with hydrazides to form hydrazone bonds. nih.gov Both imine and hydrazone linkages are known to be susceptible to hydrolysis under acidic conditions. nih.gov This chemical property allows for the design of prodrugs where a therapeutic agent containing a primary amine or hydrazide group is tethered to the this compound scaffold.
The general strategy for creating such a pH-sensitive prodrug would involve the condensation reaction between this compound and an amino- or hydrazide-containing drug molecule. The resulting conjugate would be stable in the bloodstream. Upon reaching a target tissue with a lower pH, the acidic environment would catalyze the hydrolysis of the imine or hydrazone bond, liberating the active drug at the desired site of action. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing systemic side effects.
While specific examples of prodrugs derived directly from this compound are not extensively detailed in publicly available research, the fundamental chemical principles and the known reactivity of its functional groups strongly support its potential in this application. The stability and cleavage kinetics of such potential prodrugs can be fine-tuned by modifying the electronic properties of the benzaldehyde and pyridine rings.
| Linkage Type | Reactive Group on Drug | Bond Formed with Aldehyde | pH Sensitivity |
| Imine | Primary Amine | C=N | Hydrolyzes in acidic pH |
| Hydrazone | Hydrazide | C=N-NH | Hydrolyzes in acidic pH |
This table illustrates the types of pH-sensitive bonds that can be formed using the aldehyde group of this compound for prodrug applications.
Proteomics Research
Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes and for the identification of new drug targets. Chemical proteomics employs small-molecule probes to investigate protein function, interactions, and localization within a complex biological system. nih.govescholarship.org Affinity-based protein profiling (AfBPP) is a powerful technique within chemical proteomics that uses affinity probes to selectively bind to and identify specific protein targets. nih.gov
The structure of this compound makes it and its derivatives attractive candidates for the development of chemical probes for proteomics research. Commercial suppliers offer derivatives such as This compound oxime and 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde specifically for proteomics applications, indicating their utility in this field. scbt.comscbt.com
These molecules can be used to create affinity-based probes. The core scaffold provides the binding affinity for a particular protein or class of proteins. To be used as a probe, the molecule is typically modified to include two additional key features: a reactive group for covalent attachment to the target protein and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment.
One common strategy is photoaffinity labeling (PAL), where a photoreactive group (e.g., a diazirine or an aryl azide) is incorporated into the probe. nih.govgoogle.com Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues of the interacting protein, thus permanently "tagging" it. The reporter tag then allows for the isolation of the tagged protein from a complex mixture for subsequent identification by mass spectrometry.
While detailed studies outlining the specific protein targets of probes derived from this compound are not widely published, the availability of its derivatives for proteomics research suggests their application in target identification and validation studies. For instance, a probe based on this scaffold could be used in competitive binding assays to screen for small molecules that bind to the same target. The pyridine and benzaldehyde moieties can be systematically modified to optimize binding affinity and selectivity for a protein of interest. nih.gov
| Component of Affinity Probe | Function | Example Moiety |
| Affinity Scaffold | Binds to the target protein | This compound |
| Reactive Group | Forms a covalent bond with the target | Photoreactive group (e.g., diazirine) |
| Reporter Tag | Enables detection and purification | Biotin, Fluorescent Dye |
This table outlines the essential components of an affinity-based chemical probe that could be synthesized using the this compound scaffold for proteomics research.
Structural and Computational Studies
Spectroscopic Characterization Methods in Research
Spectroscopic analysis is fundamental to the verification of the synthesis and purity of 3-(Pyridin-2-ylmethoxy)benzaldehyde. Researchers employ Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the compound's identity.
NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each proton and carbon atom.
In ¹H NMR analysis of this compound, the signals corresponding to each proton can be assigned based on their chemical shift (δ), multiplicity, and integration.
The most downfield signal is the characteristic singlet of the aldehyde proton (-CHO), which typically appears around 9.9-10.1 ppm. rsc.org The protons of the pyridine (B92270) ring and the benzene (B151609) ring resonate in the aromatic region, generally between 7.0 and 8.6 ppm. The methylene (B1212753) protons (-OCH₂-) of the ether linkage produce a singlet expected around 5.1-5.3 ppm.
Table 1: Expected ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aldehyde-H | ~9.9 - 10.1 | Singlet (s) |
| Pyridine-H6 | ~8.5 - 8.6 | Doublet (d) |
| Aromatic-H (Py & Ph) | ~7.2 - 7.9 | Multiplet (m) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aldehyde carbonyl carbon is the most deshielded, with a characteristic signal appearing far downfield.
The carbonyl carbon (-CHO) signal is typically found in the range of 192-193 ppm. The carbons of the pyridine and benzene rings appear in the aromatic region from approximately 110 to 160 ppm. The methylene carbon (-OCH₂-) signal is expected in the range of 65-75 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
|---|---|
| Carbonyl-C (C=O) | ~192 - 193 |
| Aromatic-C (Py & Ph) | ~110 - 160 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic absorption bands confirming its structure.
A strong absorption peak corresponding to the C=O stretching vibration of the aldehyde group is a key feature, typically observed around 1690-1710 cm⁻¹. The C-O-C stretching of the ether linkage usually appears in the 1250-1000 cm⁻¹ region. Vibrations associated with the aromatic C=C bonds and C-H bonds are also present in the spectrum.
Table 3: Key IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | ~1690 - 1710 |
| Aromatic (C=C) | Stretch | ~1400 - 1600 |
| Ether (C-O-C) | Asymmetric Stretch | ~1200 - 1250 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
ESI-MS is a soft ionization technique that is particularly useful for polar molecules like this compound. The analysis typically shows a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₁₃H₁₁NO₂, the monoisotopic mass is 213.0790 g/mol . The ESI-MS spectrum would therefore be expected to show a strong signal at an m/z of approximately 214.0863. Other adducts, such as with sodium [M+Na]⁺, may also be observed.
Table 4: Expected ESI-MS Adducts
| Adduct Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | ~214.0863 |
| [M+Na]⁺ | ~236.0682 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of this compound. This method validates the compound's molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion with high accuracy. For this compound, HRMS analysis using Electrospray Ionization (ESI) is typically employed to confirm the protonated molecular ion ([M+H]⁺). The accepted tolerance for mass error in such analyses is generally less than 5 parts per million (ppm), ensuring a high degree of confidence in the compound's identity.
While specific experimental HRMS data for this compound is not detailed in the provided results, predicted collision cross-section (CCS) values for the related isomer, 2-(pyridin-2-ylmethoxy)benzaldehyde (B1269173), offer insight into the expected behavior of such molecules in the gas phase during mass spectrometry analysis.
Table 1: Predicted Collision Cross Section (CCS) Data for Isomeric 2-(pyridin-2-ylmethoxy)benzaldehyde
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 214.08626 | 145.0 |
| [M+Na]⁺ | 236.06820 | 153.2 |
| [M-H]⁻ | 212.07170 | 150.3 |
| [M+NH₄]⁺ | 231.11280 | 162.0 |
| [M+K]⁺ | 252.04214 | 149.8 |
Data sourced from predictions for the isomer 2-(pyridin-2-ylmethoxy)benzaldehyde and may serve as a reference. uni.lu
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are indispensable for the purification and analysis of this compound, ensuring its isolation from reaction mixtures and verifying its purity.
Flash Chromatography
Flash chromatography is a primary technique for the preparative purification of this compound on a laboratory scale. This method is effective for removing unreacted starting materials and other impurities following its synthesis. A common solvent system employed for the elution is a mixture of hexane (B92381) and ethyl acetate.
Table 2: Flash Chromatography Parameters for Purification
| Parameter | Details |
|---|---|
| Stationary Phase | Silica (B1680970) Gel |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (4:1 v/v) |
| Purpose | Removal of unreacted starting materials |
Source:
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is utilized for the analytical assessment of the purity of this compound. The technique typically employs a reverse-phase C18 column. A gradient elution using acetonitrile (B52724) and water as the mobile phase allows for the separation of the compound from any remaining impurities. This method is sensitive enough to establish purity thresholds, often set at a minimum of 90% for research-grade material. While specific methods for this exact compound are noted, broader applications of HPLC for separating related benzaldehyde (B42025) isomers often involve phosphate (B84403) buffers and organic modifiers like methanol, with detection at specific UV wavelengths such as 240 nm. google.com
Table 3: HPLC Conditions for Purity Analysis
| Parameter | Details |
|---|---|
| Stationary Phase | C18 Column |
| Mobile Phase | Acetonitrile/Water Gradient |
| Purity Threshold | >90% |
Source:
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica gel), chemists can observe the consumption of starting materials and the formation of the product. Dichloromethane is often used as the mobile phase for this purpose. Visualization of the separated spots is commonly achieved under ultraviolet (UV) light.
Crystallographic Analysis of Derivatives and Related Structures
Crystallographic studies, particularly of derivatives, provide definitive information about the three-dimensional structure of molecules, including precise bond lengths and angles.
Single-Crystal X-ray Diffraction (SCXRD)
Elucidation of Bond Lengths, Angles, and Dihedral Angles
The precise three-dimensional arrangement of atoms in this compound, including its bond lengths, bond angles, and dihedral angles, is typically determined using single-crystal X-ray diffraction (SCXRD). This technique provides definitive data on the solid-state structure of a compound. For analogous benzaldehyde derivatives, crystallographic analysis is crucial for resolving molecular packing and structural details.
While specific experimental crystallographic data for this compound is not detailed in the available literature, expected values for its key structural parameters can be inferred from established chemical principles and data for related structures.
Table 1: Representative Bond Lengths for this compound This table presents typical, generalized values. Actual experimental values would be determined by techniques like SCXRD.
| Bond | Type of Bond | Expected Length (Å) |
| C=O | Carbonyl | ~1.21 |
| C-C (Benzene) | Aromatic | ~1.39 |
| C-O (Ether) | Aryl-Alkyl Ether | ~1.36 (Aryl-O), ~1.42 (Alkyl-O) |
| C-N (Pyridine) | Aromatic | ~1.34 |
| C-H (Aromatic) | Aromatic | ~1.09 |
| C-C (Aldehyde) | Single (sp²-sp²) | ~1.49 |
Table 2: Representative Bond Angles for this compound This table presents typical, generalized values. Actual experimental values would be determined by techniques like SCXRD.
| Angle | Atoms Involved | Expected Angle (°) |
| C-C-C (Benzene) | Aromatic Ring | ~120 |
| C-CH=O | Aldehyde Group | ~120 |
| C-O-C | Ether Linkage | ~118 |
| C-N-C (Pyridine) | Aromatic Ring | ~117 |
Conformational Analysis and Molecular Geometry
The molecular geometry of this compound is inherently non-planar. This is a direct consequence of the ether linkage (-O-CH₂-) that connects the planar benzaldehyde and pyridine ring systems. Rotational freedom exists around the C-O and O-C single bonds of this bridge, allowing the molecule to adopt various conformations.
The most stable conformation is a balance between steric hindrance and electronic interactions. Computational modeling and experimental data from analogous compounds indicate that the two aromatic rings are not coplanar. The dihedral angle of around 80° between the planes of the pyridine and benzene rings is a defining feature of its three-dimensional structure. This twisted conformation is crucial as it impacts the molecule's ability to pack in a crystal lattice and its potential interactions with biological macromolecules.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state architecture and behavior of this compound are governed by a variety of non-covalent intermolecular interactions.
Hydrogen Bonding: The molecule itself does not possess any hydrogen bond donors. However, it features three hydrogen bond acceptor sites: the nitrogen atom of the pyridine ring, the oxygen atom of the ether linkage, and the carbonyl oxygen of the aldehyde group. nih.gov The pyridine nitrogen is known to be a particularly effective hydrogen-bond acceptor, readily forming interactions with donor molecules in cocrystallization studies. nsf.gov Weak intermolecular C-H⋯N and C-H⋯O hydrogen bonds also contribute to stabilizing the crystal packing.
π-π Stacking: The presence of two aromatic rings (pyridine and benzene) allows for potential π-π stacking interactions. However, the significant dihedral angle between the rings means that intramolecular stacking is not possible. In the crystal lattice, the non-planar conformation may prevent ideal face-to-face stacking. Instead, interactions are more likely to occur in a displaced (slipped-stacking) or herringbone pattern, which has been observed in crystals of similar aromatic compounds. nsf.gov These interactions are fundamental to the formation of the solid-state structure.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For compounds similar to this compound, DFT calculations have been employed to determine optimized molecular geometries and other electronic properties. Such studies provide a theoretical framework for understanding the molecule's behavior at an electronic level, complementing experimental findings.
DFT calculations can be used to determine key quantum chemical descriptors that predict a molecule's stability and reactivity. These include chemical hardness (η), chemical potential (μ), and electronegativity (χ).
Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron configuration. A molecule with a high value for chemical hardness is considered "hard" and is generally less reactive. Conversely, a "soft" molecule has a low hardness value and is more reactive.
Reactivity: The reactivity of this compound is largely dictated by its functional groups. The aldehyde group is an electrophilic site susceptible to nucleophilic attack, a common reaction pathway. The pyridine and benzene rings can undergo electrophilic substitution. DFT can model the electron density across the molecule, identifying these electron-rich and electron-deficient sites to predict the most likely points of chemical reaction.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is instrumental in medicinal chemistry for understanding potential drug-target interactions.
For this compound, docking simulations would be used to model its interaction with the binding site of a target protein. The simulation places the molecule in various conformations within the protein's active site and calculates a "docking score" to estimate the strength of the interaction. The analysis focuses on identifying key binding interactions, such as:
Hydrogen bonds between the pyridine nitrogen or carbonyl oxygen and amino acid residues of the protein. nsf.gov
Hydrophobic interactions involving the benzene and pyridine rings.
Potential covalent bond formation between the aldehyde group and nucleophilic residues like cysteine or lysine (B10760008) in the protein.
By using software platforms such as GLIDE or FRED, researchers can build a model of the protein-ligand complex, providing insights into the structural basis of its biological activity. nih.gov
In Silico Studies for Target Prediction and Drug Design
In silico methods are instrumental in modern drug discovery for identifying potential biological targets of a compound and for designing new, more effective drugs. These computational approaches can significantly reduce the time and cost associated with experimental screening. For a molecule like this compound, a variety of in silico strategies can be employed.
Target prediction, or "target fishing," utilizes computational algorithms to screen the structure of a compound against databases of known biological targets. These methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods compare the query molecule to compounds with known biological activities, assuming that structurally similar molecules will have similar targets. Structure-based methods, on the other hand, involve docking the molecule into the three-dimensional structures of a multitude of proteins to predict binding affinities.
Given the structural alerts present in this compound, such as the aldehyde and the pyridinylmethoxy moiety, it serves as a versatile scaffold in drug design. Its derivatives have been investigated for various therapeutic applications, including as potential enzyme inhibitors. The general process for in silico target prediction and subsequent drug design for a compound like this would involve several steps:
Pharmacophore Modeling : Identifying the key chemical features of the molecule responsible for its biological activity.
Virtual Screening : Using the pharmacophore model or the whole molecule structure to search large databases of compounds or biological targets.
Molecular Docking : To get a more detailed understanding of the binding mode and to estimate the binding affinity for the predicted targets.
ADMET Prediction : Computational assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound to evaluate its drug-likeness.
The insights gained from these in silico studies can then guide the synthesis of new derivatives with improved activity and a better safety profile. For example, modifications to the pyridine or benzaldehyde rings could be explored to enhance binding to a predicted target or to reduce off-target effects. The following table provides a hypothetical summary of an in silico target prediction study for this compound.
Table 2: Illustrative In Silico Target Prediction for this compound
| Predicted Protein Target | Target Class | Prediction Method | Confidence Score (Illustrative) | Rationale for Interaction |
|---|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | Ligand-Based Similarity | High | Scaffold similar to known CDK inhibitors. |
| Tyrosinase | Oxidoreductase | Molecular Docking | Medium | Benzaldehyde moiety can interact with the active site copper ions. |
| Human Neutrophil Elastase | Protease | Structure-Based Docking | Medium | Potential for covalent modification of active site serine by the aldehyde. |
| DNA Topoisomerase II | Isomerase | Ligand-Based Similarity | Low | Potential for DNA intercalation due to planar aromatic systems. |
These computational predictions provide a valuable starting point for experimental validation and further optimization of this compound as a potential therapeutic agent.
Materials Science Applications
Utilization as a Building Block for Complex Molecules
3-(Pyridin-2-ylmethoxy)benzaldehyde serves as a fundamental building block in organic synthesis, enabling the construction of more intricate molecular structures. Its aldehyde functionality readily participates in a variety of chemical transformations, including condensations, oxidations, and reductions, while the pyridine (B92270) moiety offers a site for coordination with metal ions and can influence the electronic properties of the resulting molecules.
A significant application of this compound is in the synthesis of complex benzaldehyde (B42025) derivatives. For instance, it can be a precursor in the synthesis of substituted benzaldehydes that are investigated for their potential biological activities. The general synthetic strategy often involves the reaction of a substituted hydroxybenzaldehyde with a chloromethyl- or bromomethyl-pyridine under basic conditions. google.com This modular approach allows for the systematic modification of the benzaldehyde core, leading to a diverse library of compounds with tailored properties.
The versatility of this compound is further demonstrated by its use in the creation of Schiff bases. These compounds are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. The resulting imine linkage is a key structural motif in many biologically active molecules and advanced materials. For example, Schiff bases derived from isomeric pyridinecarboxaldehydes and L-tryptophan have been synthesized and their corresponding copper(II) complexes have been studied for their biological activities. nih.gov This highlights the potential of this compound to be incorporated into similar complex structures.
Development of New Materials
The unique combination of functional groups in this compound makes it an attractive candidate for the development of new materials with specific, tunable properties.
Polymers
In the realm of polymer chemistry, aldehydes and their derivatives are crucial monomers and cross-linking agents. While direct polymerization studies of this compound are not extensively documented, its structural motifs are found in polymers with interesting properties. For example, certain benzaldehyde compounds have been investigated for their ability to destabilize polymers in biological contexts, such as in the treatment of sickle cell disease. google.com This suggests that polymers incorporating the this compound unit could be designed to have specific interactions with biological macromolecules.
Furthermore, the synthesis of novel polymers often involves the use of pyridine as a catalyst or as part of the monomer structure. For instance, new polymers have been synthesized from 3,3'-dimethoxybiphenyl-4,4'-diamine with various diacids in the presence of pyridine. kashanu.ac.ir This indicates the feasibility of incorporating pyridine-containing monomers like this compound into polymerization reactions to create new polymeric materials with potentially enhanced thermal stability or other desirable characteristics.
Coordination Compounds
The nitrogen atom of the pyridine ring in this compound provides an excellent coordination site for metal ions, making it a valuable ligand for the synthesis of coordination compounds. These metal complexes can exhibit a wide range of interesting properties, including catalytic activity, and unique magnetic and optical characteristics.
The aldehyde group can be readily converted into a Schiff base by reaction with a primary amine. These Schiff base ligands, containing both the pyridine nitrogen and the imine nitrogen, are excellent chelating agents for a variety of metal ions. For example, Schiff bases derived from pyridinecarboxaldehydes have been used to form stable complexes with transition metals like copper(II). nih.gov The coordination of the metal ion to the ligand can significantly alter the electronic and steric properties of the organic framework, leading to novel materials with potential applications in catalysis and sensing. Research has also been conducted on palladium(II) and platinum(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, where the pyridyl group plays a key role in the coordination to the metal center. rsc.org Similarly, cyclometallated gold(III) compounds with 2-arylpyridines have been extensively studied. mdpi.com
Research into Aggregation-Induced Emission (AIE)
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This property is highly desirable for applications in optoelectronics, chemical sensing, and bio-imaging.
While direct research on the AIE properties of this compound itself is limited, there is a growing body of work on AIE-active materials derived from similar pyridine-containing structures and Schiff bases. For instance, pyridine and pyridinium (B92312) analogues of tetraphenylethylene (B103901) have been synthesized and shown to exhibit AIE. rsc.org The restriction of intramolecular rotation (RIR) in the aggregated state is a common mechanism for AIE, and the structural features of these molecules facilitate this process.
Future Research Directions and Emerging Trends
Rational Design and Synthesis of Highly Potent and Selective Therapeutic Agents
The structural framework of 3-(Pyridin-2-ylmethoxy)benzaldehyde is a key area of interest for the rational design of new therapeutic agents. By strategically modifying the benzaldehyde (B42025) and pyridine (B92270) rings, researchers aim to enhance the potency and selectivity of resulting compounds for specific biological targets.
Targeted Modifications: Research has shown that substitutions on the benzene (B151609) or pyridine rings can significantly influence the biological activity of the derivatives. This allows for a targeted approach to drug design, where modifications are made to optimize interactions with specific enzymes or receptors.
Bioisosteric Replacement: The concept of bioisosterism, replacing one part of a molecule with another that has similar physical or chemical properties, is a valuable strategy. This can lead to improved therapeutic efficacy and pharmacokinetic properties.
Focus on Anticancer and Antimicrobial Agents: A significant portion of research on this compound derivatives has been in the fields of oncology and infectious diseases. Studies have demonstrated the antiproliferative effects of its derivatives against cancer cell lines and their potential as antimicrobial agents. For instance, certain oxime derivatives have shown promise in inhibiting the proliferation of breast cancer cells.
| Drug Target Category | Example of Derivative/Analogue | Therapeutic Area | Key Findings |
| Anticancer | Pyrido[2,3-d]pyrimidine derivatives | Oncology | Inhibition of PIM-1 kinase, induction of apoptosis. nih.gov |
| Antimicrobial | Benzaldehyde oxime derivatives with pyridine substituents | Infectious Diseases | Enhanced activity against Gram-positive bacteria. |
| Anti-inflammatory | Dilmapimod (a pyridopyrimidine derivative) | Inflammatory Diseases | p38 MAP kinase inhibitor with potential use in rheumatoid arthritis. nih.gov |
| Antidiabetic | 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs | Type 2 Diabetes | Potent DPP-4 inhibitors developed through rational design. nih.gov |
Exploration of Novel Reaction Pathways and Green Synthesis Methodologies
The synthesis of this compound and its derivatives is an active area of research, with a growing emphasis on developing more efficient and environmentally friendly methods.
Conventional Synthesis: The traditional synthesis involves a nucleophilic substitution reaction between 3-hydroxybenzaldehyde (B18108) and 2-(bromomethyl)pyridine (B1332372) using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Novel Pathways: Researchers are exploring alternative synthetic routes, including palladium-catalyzed coupling reactions, to form the crucial ether linkage under milder conditions.
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of this compound. This includes the use of less hazardous solvents, solvent-free reaction conditions, and catalysts that can be easily recovered and reused. dntb.gov.ua For instance, the use of microwave irradiation and ball-milling are being investigated to accelerate reactions and reduce energy consumption. dntb.gov.ua The recovery of solvents like DMF through distillation is also a key aspect of making the process more sustainable.
| Synthesis Approach | Key Features | Advantages |
| Conventional Method | Nucleophilic substitution with potassium carbonate in DMF. | Well-established and reliable. |
| Palladium-Catalyzed Coupling | Use of a palladium catalyst to facilitate the reaction. | Milder reaction conditions. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. dntb.gov.ua | Faster reaction times, often higher yields. |
| Ball-Milling | Solvent-free reaction conditions using mechanical energy. dntb.gov.ua | Environmentally friendly, reduced waste. |
| Plant Extract-Mediated Synthesis | Utilizing plant extracts as reducing and stabilizing agents for nanoparticle synthesis. mdpi.commdpi.com | Eco-friendly, cost-effective, and sustainable. |
Advanced Structural Elucidation Techniques for Complex Derivatives
As more complex derivatives of this compound are synthesized, advanced analytical techniques are crucial for their structural characterization.
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental for determining the molecular structure and purity of these compounds. nih.govgoogle.com
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is essential for purifying the synthesized compounds and ensuring they meet the required purity standards for further testing.
Predictive Modeling and Computational Drug Discovery
Computational methods are playing an increasingly important role in the discovery and development of new drugs based on the this compound scaffold.
Molecular Docking: This technique is used to predict the binding orientation of a molecule to a target protein, helping to identify potential drug candidates.
3D Molecular Similarity and Electrostatic Complementary Methods: These approaches are used in the rational design of new inhibitors by comparing the shape and electronic properties of potential drug molecules to known active compounds. nih.gov These methods have been successfully used to significantly boost the potency of lead compounds. nih.gov
Integration of this compound into Multifunctional Material Systems
The versatile nature of this compound and its derivatives extends beyond medicinal chemistry into the realm of materials science.
Polymer Chemistry: The reactive functional groups of its derivatives can be used to create new polymers with enhanced thermal stability and mechanical strength.
Nanotechnology: These compounds can be utilized in the synthesis of nanoparticles or as stabilizing agents in colloidal systems, contributing to advancements in areas like drug delivery.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(Pyridin-2-ylmethoxy)benzaldehyde?
The synthesis typically involves nucleophilic substitution between 3-hydroxybenzaldehyde and 2-(bromomethyl)pyridine. A base such as potassium carbonate (K₂CO₃) is employed in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions. For example, analogous procedures (e.g., synthesis of 4-benzyloxy-3-methoxybenzaldehyde) use stoichiometric ratios of reactants, with yields optimized by controlling reaction time and temperature . Side products like unreacted aldehyde or residual pyridine derivatives can be minimized via vacuum filtration and washing with methanol/water mixtures.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C-NMR : To confirm the aldehyde proton (~10 ppm) and pyridylmethoxy group integration (e.g., δ 5.11 ppm for -OCH₂Py in DMSO-d₆) .
- FTIR : Peaks at ~1690 cm⁻¹ (C=O stretch) and ~1590 cm⁻¹ (pyridine ring vibrations) .
- HRMS (ESI) : To validate molecular ion [M+H]⁺ with an error margin < 5 ppm .
- TLC : Monitoring reaction progress using dichloromethane as a mobile phase and UV visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data across synthesis batches?
Discrepancies in NMR or mass spectra may arise from impurities (e.g., unreacted intermediates) or solvent residues. Strategies include:
- 2D NMR (COSY, HSQC) : To assign overlapping signals and confirm connectivity .
- Recrystallization : Purification using ethanol/water mixtures to isolate the pure aldehyde.
- Comparative analysis : Cross-referencing with published data for structurally similar compounds (e.g., pyridylmethoxy-substituted aldehydes) .
Q. What role does this compound play in designing bioactive molecules?
The compound serves as a versatile intermediate for synthesizing pharmacophores. For example:
- Chalcone derivatives : The aldehyde group enables condensation with ketones to form α,β-unsaturated ketones, which are explored as tubulin inhibitors .
- Metal coordination : The pyridine nitrogen and aldehyde oxygen can act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications .
Q. How can crystallographic data improve structural understanding of derivatives?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For instance, analogous benzaldehyde derivatives show planar geometry at the aldehyde group and dihedral angles between the pyridine and benzene rings, influencing π-π stacking in supramolecular assemblies .
Q. What methodologies are effective for analyzing substituent effects on reactivity and bioactivity?
- QSAR modeling : Atom-based 3D-QSAR can correlate pyridylmethoxy substitution patterns with biological activity (e.g., binding affinity to enzyme targets) .
- Derivative synthesis : Systematic modification (e.g., replacing methoxy with ethoxy or halogen groups) followed by bioassays to assess antimicrobial or anticancer potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
